3-(4-Bromo-1H-pyrazol-1-yl)-N-cyclobutylpropanamide
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Overview
Description
3-(4-Bromo-1H-pyrazol-1-yl)-N-cyclobutylpropanamide is a chemical compound that features a pyrazole ring substituted with a bromine atom at the 4-position and a cyclobutylpropanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-1H-pyrazol-1-yl)-N-cyclobutylpropanamide typically involves the reaction of 4-bromo-1H-pyrazole with cyclobutylpropanamide under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, which provides high yields and selectivity . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions to minimize by-products and maximize yield is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-1H-pyrazol-1-yl)-N-cyclobutylpropanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydride (NaH) and various nucleophiles.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
3-(4-Bromo-1H-pyrazol-1-yl)-N-cyclobutylpropanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-Bromo-1H-pyrazol-1-yl)-N-cyclobutylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: A simpler analog that lacks the cyclobutylpropanamide group.
3-(4-Bromo-1H-pyrazol-1-yl)methyl]aniline: Another related compound with an aniline group instead of the cyclobutylpropanamide group.
Uniqueness
3-(4-Bromo-1H-pyrazol-1-yl)-N-cyclobutylpropanamide is unique due to its specific substitution pattern and the presence of the cyclobutylpropanamide group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
3-(4-bromopyrazol-1-yl)-N-cyclobutylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3O/c11-8-6-12-14(7-8)5-4-10(15)13-9-2-1-3-9/h6-7,9H,1-5H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYQZFXFOJIZFKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC(=O)CCN2C=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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